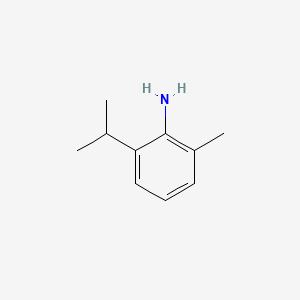

2-Isopropyl-6-methylaniline

Beschreibung

Significance and Research Context of Ortho-Substituted Anilines

Ortho-substituted anilines are a class of organic compounds that feature a substituent group at the position adjacent (ortho) to the amino group on a benzene (B151609) ring. wikipedia.orgtestbook.com This specific arrangement leads to unique chemical and physical properties due to steric and electronic effects, a phenomenon often referred to as the "ortho effect". wikipedia.orgtestbook.com This effect can influence the basicity of the aniline (B41778), with ortho-substituted anilines generally being weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. vedantu.combyjus.com The steric hindrance caused by the ortho-substituent can impede the protonation of the amino group and destabilize the resulting anilinium ion. vedantu.comstackexchange.com

These unique properties make ortho-substituted anilines valuable in various fields of chemical research and industry. They serve as important intermediates in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. ontosight.ai In the realm of materials science, derivatives of ortho-substituted anilines are used as curing agents for epoxy resins, contributing to the formation of materials with enhanced mechanical strength and thermal stability. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com Furthermore, ligands derived from these anilines are significant in coordination chemistry and catalysis, where their steric bulk can influence the geometry and reactivity of metal complexes. rsc.orgbeilstein-journals.orgnih.govrsc.orgle.ac.uk

Historical Perspectives on 2-Isopropyl-6-methylaniline within Organic Chemistry

Historically, the study of substituted anilines has been a fundamental part of organic chemistry, contributing to the understanding of reaction mechanisms and substituent effects. The development of synthetic methods to introduce alkyl groups onto the aniline ring has been a key area of research. The use of this compound and its derivatives has been noted in patent literature for several decades, particularly in the context of creating robust polymeric materials. For instance, a 1967 patent described a process for the condensation of this compound with formaldehyde (B43269) to create a methylene-bridged structure, a precursor for other industrial applications. This highlights the long-standing interest in this compound for its role in polymer chemistry.

Current Research Landscape and Emerging Trends in this compound Studies

Current research continues to explore the utility of this compound and its analogues. A significant area of focus is in the development of advanced catalysts. For example, it has been used as a key component in the synthesis of ligands for efficient ethenolysis catalysts, which are valuable for large-scale industrial production. rsc.org Researchers are actively developing new synthetic routes to produce analogues of this compound more efficiently and from less expensive starting materials. rsc.org

Another prominent trend is its application in materials science, particularly in the formulation of high-performance composites. For example, 4,4'-Methylenebis(this compound) (B88119) is a component in the commercially available epoxy resin system RTM6, which is used in the aerospace industry. researchgate.netmdpi.comresearchgate.netmdpi.com Studies are ongoing to understand the degradation mechanisms of such materials in harsh environments, like the atomic oxygen exposure experienced in low Earth orbit. researchgate.net Furthermore, research is being conducted on modifying these epoxy systems with nanomaterials to enhance their thermal resistance. mdpi.com The compound and its derivatives are also subjects of metabolic degradation studies, which are important for understanding their environmental fate. asm.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTKYVBFPULMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200628 | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-85-3 | |

| Record name | 2-Isopropyl-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ISOPROPYL-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS12FDL562 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 Isopropyl 6 Methylaniline

Direct Alkylation of Aniline (B41778) Derivatives for 2-Isopropyl-6-methylaniline Formation

Direct alkylation represents a primary strategy for the synthesis of this compound, typically involving the introduction of an isopropyl group onto an aniline derivative.

Catalytic Alkylation Approaches: Aluminum Trichloride (B1173362) Mediated Syntheses

A significant method for the synthesis of this compound involves the Friedel-Crafts alkylation of o-toluidine (B26562) with propylene (B89431), catalyzed by aluminum trichloride (AlCl₃). google.com This process, however, faces challenges as the basic nature of the aniline's amino group can lead to complex formation with the Lewis acid catalyst, potentially deactivating it. mapsofindia.comtiwariacademy.com

A patented method details the synthesis where o-toluidine and aluminum trichloride are reacted with propylene under pressure and elevated temperatures. google.com The reaction is typically carried out in an autoclave. After the reaction, the mixture is cooled, and the product is isolated through a series of workup steps including dissolution in a solvent like toluene, quenching with water, and final purification by vacuum distillation. google.com

| Parameter | Value/Range |

| Starting Material | o-Toluidine |

| Alkylating Agent | Propylene |

| Catalyst | Aluminum Trichloride (AlCl₃) |

| Temperature | 130-150 °C |

| Pressure | 0.9-1.2 MPa |

| Reaction Time | 4-5 hours |

| Purity of Product | >98.5% |

| Yield | ~20% |

| Data derived from a patented synthesis method. google.com |

Industrial-Scale Production Parameters and Efficiency Considerations

On an industrial scale, the direct alkylation of anilines is a common method for producing alkylated anilines. For instance, the production of 2,6-diisopropylaniline (B50358) can be achieved through the direct alkylation of aniline with propylene in a supercritical state, which can enhance reaction rates and selectivity. google.com While specific industrial parameters for this compound are not extensively detailed in the provided results, general principles of catalytic alkylation of aromatic amines with alcohols suggest that vapor-phase reactions over solid acid catalysts are also a viable industrial approach. google.com The choice of catalyst and reaction conditions, such as temperature and pressure, are critical for maximizing the yield of the desired product and minimizing the formation of byproducts. googleapis.com

Indirect Synthetic Pathways and Analogues of this compound

Indirect methods provide alternative routes to this compound and its analogs, often involving multi-step sequences that allow for greater control over the final product's structure.

Aza-Claisen Rearrangement and Subsequent Reduction for Anilines

The aza-Claisen rearrangement offers a powerful tool for the synthesis of substituted anilines. rsc.orgtsijournals.com This rsc.orgrsc.org-sigmatropic rearrangement of N-allyl aryl amines can be used to introduce substituents at the ortho-position of the aniline ring. tsijournals.comresearchgate.net The subsequent reduction of the resulting product can yield specialized anilines. This methodology has been effectively employed for creating analogues of this compound, which are valuable in the synthesis of certain catalysts. rsc.org The reaction is often facilitated by Lewis acids or proceeds under thermal conditions. tsijournals.com

Nitration-Reduction Sequences for Substituted Anilines

A classic and versatile method for preparing substituted anilines involves a nitration-reduction sequence. ontosight.aiyoutube.com An appropriate aromatic precursor is first nitrated to introduce a nitro group, which is then reduced to an amino group. ontosight.aiyoutube.com For the synthesis of this compound, this could involve the nitration of a suitable isopropyl- and methyl-substituted benzene (B151609) derivative, followed by reduction. ontosight.ai Various reducing agents can be employed for the reduction of the nitro group, including catalytic hydrogenation or the use of metals like iron in acidic media. youtube.comorganic-chemistry.org This approach is fundamental in organic synthesis for producing a wide array of aniline derivatives. researchgate.netbohrium.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of increasing focus. This involves developing more environmentally benign processes, such as using less hazardous reagents and solvents, and improving atom economy. For example, the use of solid acid catalysts in alkylation reactions, as opposed to traditional Lewis acids like aluminum trichloride, can simplify catalyst recovery and reduce waste. sioc-journal.cn Catalytic N-alkylation of amines with alcohols represents a greener alternative to methods using alkyl halides, as water is the only byproduct. researchgate.netacs.org Furthermore, research into catalytic systems that can be recycled and reused aligns with the goals of sustainable chemical production. bohrium.com

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 6 Methylaniline

Electrophilic Aromatic Substitution Reactions on the 2-Isopropyl-6-methylaniline Core

The amino group of this compound is a potent activating group, directing electrophiles to the ortho and para positions. However, the existing methyl and isopropyl groups at the 2- and 6-positions (ortho to the amine) create a unique electronic and steric environment that governs the outcome of electrophilic aromatic substitution (EAS) reactions. ontosight.ai

The bulky nature of the isopropyl and methyl groups flanking the amine functionality introduces substantial steric hindrance. This "ortho effect" can influence the planarity of the amine group relative to the benzene (B151609) ring, potentially altering the degree of resonance between the nitrogen's lone pair and the aromatic π-system. quora.comstackexchange.com This steric congestion makes direct substitution at the ortho positions highly unfavorable. Consequently, electrophilic attack is primarily directed to the unsubstituted para-position (position 4) and, under certain conditions, the meta-positions (positions 3 and 5).

A notable example of controlled positional selectivity is the chlorination of this compound. Under strongly acidic conditions (e.g., in the presence of sulfuric acid), the amino group is protonated to form an anilinium ion (-NH3+). This protonated group is deactivating and acts as a meta-director. Direct chlorination under these conditions leads to substitution at the meta-positions. For instance, the chlorination of this compound can yield a mixture of 3-chloro-6-isopropyl-2-methylaniline and 3-chloro-2-isopropyl-6-methylaniline. google.com

Table 1: Positional Selectivity in the Chlorination of this compound

| Reactant | Conditions | Major Products | Mechanistic Rationale |

|---|---|---|---|

| This compound | Cl2, H2SO4 | 3-chloro-6-isopropyl-2-methylaniline and 3-chloro-2-isopropyl-6-methylaniline | Protonation of the amine group forms anilinium, a meta-director. Steric hindrance prevents ortho/para attack. google.com |

Oxidation Pathways of this compound: Quinone Formation

Substituted anilines are susceptible to oxidation, and this compound is no exception. The oxidation pathways can lead to a variety of products, including the formation of quinones. Studies on analogous compounds, such as 2,6-dimethylaniline, show that oxidation can proceed via hydroxyl radicals to form intermediates like 2,6-dimethyl-p-benzoquinone. asm.org

For this compound, a plausible pathway involves initial oxidation to form 4-hydroxy-2-isopropyl-6-methylaniline. This intermediate can then undergo further oxidation and deamination to yield 2-isopropyl-6-methyl-1,4-benzoquinone. asm.org Furthermore, derivatives such as 4,4'-Methylenebis(this compound) (B88119) are also known to be oxidized to form quinones.

Table 2: Proposed Oxidation Products of this compound

| Starting Material | Oxidizing Conditions | Potential Intermediates/Products | Pathway |

|---|---|---|---|

| This compound | Hydroxyl radicals / Other oxidants | 4-Hydroxy-2-isopropyl-6-methylaniline, 2-Isopropyl-6-methyl-1,4-benzoquinone | Hydroxylation at the para position followed by oxidation and deamination. asm.org |

Reduction Chemistry of this compound Derivatives

The synthesis of this compound itself often involves a reduction step. A common industrial route is the nitration of a suitable precursor followed by the chemical reduction of the nitro group (-NO₂) to the primary amine (-NH₂). ontosight.airesearchgate.net

Additionally, derivatives of this compound can undergo reduction. For example, 4,4'-Methylenebis(this compound) can be reduced to its corresponding amine components. The reduction of nitro-substituted derivatives is a key reaction for producing more complex amines used as building blocks in various applications.

Table 3: Representative Reduction Reaction

| Reactant | Reducing Agent (Example) | Product | Significance |

|---|---|---|---|

| 2-Isopropyl-6-methyl-4-nitroaniline | H2, Pd/C or Sn/HCl | 2-Isopropyl-6-methylbenzene-1,4-diamine | Synthesis of diamine monomers for polymers and other materials. ontosight.airesearchgate.net |

Nucleophilic Reactivity and Amine-Mediated Processes

The primary amine group of this compound is nucleophilic and can participate in a variety of reactions, including condensations and additions, which are fundamental to its industrial applications.

A significant reaction of this compound is its acid-catalyzed condensation with formaldehyde (B43269). This reaction forms a methylene (B1212753) bridge between the para-positions of two aniline (B41778) molecules, yielding 4,4'-Methylenebis(this compound) (M-MIPA). The mechanism proceeds via electrophilic aromatic substitution, where the protonated formaldehyde (or its equivalent) acts as the electrophile attacking the electron-rich aromatic ring. The substitution occurs at the sterically accessible para-position.

Table 4: Synthesis of 4,4'-Methylenebis(this compound)

| Parameter | Details |

|---|---|

| Reactants | This compound, Paraformaldehyde |

| Catalyst | Concentrated Hydrochloric Acid (HCl) |

| Conditions | Heated to 150–155°C under reflux |

| Yield | Approximately 85% |

Data sourced from a representative patent protocol.

The derivative 4,4'-Methylenebis(this compound) (M-MIPA) is a crucial curing agent, or hardener, for epoxy resins, particularly in high-performance systems like Hexcel RTM6 used in aerospace composites. nih.govresearchgate.net The curing process involves the nucleophilic addition of the nitrogen atoms of the diamine to the electrophilic carbon atoms of the epoxy rings.

Molecular dynamics simulations have elucidated the mechanism at an atomic level. carbon-connected.de The reaction between a primary amine from M-MIPA and an epoxy group proceeds through several key steps:

Proton Transfer: A proton is transferred from the amine nitrogen to the epoxy oxygen.

Ring Opening: The transfer of the proton facilitates the opening of the strained three-membered epoxy ring.

C-N Bond Formation: A new covalent bond forms between the nucleophilic nitrogen and the newly available carbon of the opened ring, creating a β-hydroxyamine linkage. carbon-connected.de

This reaction occurs at both primary amine sites on the M-MIPA molecule and can further react at the secondary amines formed, leading to a densely cross-linked, three-dimensional polymer network. This network structure is responsible for the high thermal stability and mechanical strength of the cured material. The process is often conducted in a two-step heating cycle (e.g., 2 hours at 130°C followed by 2 hours at 180°C) to ensure complete reaction and achieve the desired material properties. cnrs.fr

Table 5: Mechanistic Steps of Epoxy Curing with Amine Hardener

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Nucleophilic attack | Amine nitrogen attacks the carbon of the epoxy ring. |

| 2 | Proton transfer | A proton moves from the amine to the epoxy oxygen. carbon-connected.de |

| 3 | Ring-opening & Bond formation | The C-O bond of the epoxy breaks, and a new C-N bond is formed. carbon-connected.de |

| 4 | Cross-linking | Repetition of the process leads to a 3D polymer network. |

Applications of 2 Isopropyl 6 Methylaniline in Advanced Materials and Catalysis

Role as a Curing Agent and Hardener in Polymer Systems

In polymer science, derivatives of 2-isopropyl-6-methylaniline, particularly 4,4'-methylenebis(this compound) (B88119) (M-MIPA), are employed as highly effective curing agents, or hardeners, for epoxy resins. cymitquimica.comthinkonweb.com The steric hindrance provided by the isopropyl and methyl groups influences the reactivity of the amine groups, which in turn controls the curing process and the final properties of the thermoset polymer.

This compound, in its diamine derivative form M-MIPA, is a key component in advanced epoxy resin systems designed for high-performance applications. nih.govresearchgate.netsemanticscholar.org A prominent example is Hexcel's RTM6, an epoxy system widely used in the aerospace industry for manufacturing composite parts via Resin Transfer Molding (RTM). nih.govsemanticscholar.orgd-nb.info RTM6 is a mono-component system composed of a tetra-functional epoxy resin, tetraglycidyl methylene (B1212753) dianiline (TGMDA), and two aromatic amine hardeners: 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA) and 4,4'-methylenebis(this compound) (M-MIPA). nih.govresearchgate.netsemanticscholar.orgd-nb.info This specific formulation is engineered to have a low viscosity at injection temperatures and a controlled curing profile, which are essential for producing large and complex composite structures with high fiber volume fractions. nih.govresearchgate.netresearchgate.net The resulting composites are utilized in various aircraft components, including stabilizers, wing ribs, and engine parts, where high mechanical performance and thermal resistance are paramount. semanticscholar.orgpreprints.orgmdpi.com

The primary function of M-MIPA as a curing agent is to react with the epoxide groups of the resin (like TGMDA) to form a rigid, three-dimensional polymeric network. scispace.com The amine groups on the M-MIPA molecule undergo a nucleophilic addition reaction with the epoxy rings, creating covalent bonds that link the polymer chains together. This process, known as cross-linking, transforms the liquid resin into a solid, infusible, and insoluble material. scispace.com The structure of M-MIPA, with its two amine functionalities per molecule, enables the formation of a densely cross-linked network. The degree of cross-linking is a critical factor that dictates the material's final properties; a higher cross-link density generally leads to a more rigid material with enhanced thermal and chemical resistance. scispace.commdpi.com

The use of M-MIPA as a hardener significantly enhances the mechanical and thermal properties of the final polymeric material. researchgate.net The formation of a dense, rigid network structure imparts high stiffness and strength to the cured epoxy. semanticscholar.orgsemanticscholar.org For instance, RTM6 epoxy, cured with M-MIPA and MDEA, is known for its high modulus and strength, which result directly from its high cross-linking density. semanticscholar.org

Furthermore, the aromatic nature of the M-MIPA backbone contributes to the excellent thermal stability of the polymer. researchgate.netgoogle.com Aromatic structures are inherently more stable at elevated temperatures than aliphatic ones. Studies on polyurethane elastomers have shown that the molecular structure of the dianiline chain extender strongly affects the thermal stability of the polymer. researchgate.net Polyimides synthesized with M-MIPA have demonstrated high thermal stability, with decomposition temperatures often exceeding 400°C and high glass transition temperatures (Tg). mdpi.com This high thermal resistance makes these materials suitable for applications that experience significant temperature variations, such as in aerospace and automotive industries. nih.govsemanticscholar.org

Table 1: Properties of Epoxy Systems Utilizing this compound Derivatives

| Property | System/Resin | Value | Source(s) |

| Glass Transition Temp. (Tg) | RTM6 | >200 °C | nih.gov |

| Hardness (fully cured) | RTM6 | 0.321 GPa | d-nb.info |

| Tensile Strength | Epoxy with silica (B1680970) nanoparticles | Improved with filler addition | semanticscholar.orggoogle.com |

| Thermal Decomposition | BTD-MIMA Polyimide | > 430 °C | mdpi.com |

Precursor in Catalyst Development

Beyond its role in polymer chemistry, this compound is a valuable precursor in the field of organometallic chemistry and catalysis. Its specific steric and electronic properties are exploited to synthesize sophisticated ligands for metal catalysts, particularly for olefin metathesis reactions.

This compound is a crucial starting material for creating N-heterocyclic carbene (NHC) ligands, and more recently, cyclic alkyl amino carbene (CAAC) ligands. rsc.orgrsc.orggoogle.com These ligands are then incorporated into ruthenium complexes to form highly active and stable olefin metathesis catalysts, such as those of the Hoveyda-Grubbs type. rsc.orgbeilstein-journals.orgnih.gov The aniline's bulky 2-isopropyl and 6-methyl substituents provide significant steric shielding around the metal center of the final catalyst. rsc.orggoogle.com This steric bulk is critical for enhancing catalyst stability and influencing its selectivity. beilstein-journals.orgnih.gov Catalysts bearing CAAC ligands derived from this compound have shown particularly good results and yields in their synthesis. rsc.org However, the relatively high cost and limited availability of this specific aniline (B41778) have been noted as a bottleneck in the large-scale production of these advanced catalysts, prompting research into more economical synthetic routes for its analogues. rsc.orgrsc.org

Hoveyda-Grubbs-type catalysts synthesized using ligands derived from this compound are particularly effective in olefin metathesis, a powerful reaction that enables the rearrangement of carbon-carbon double bonds. sigmaaldrich.com A specific and industrially significant application is ethenolysis, which is the cross-metathesis of an internal olefin with ethylene (B1197577). rsc.orgresearchgate.net This process is used to convert long-chain unsaturated fatty acid esters, such as methyl oleate (B1233923) (derived from seed oils), into valuable shorter-chain alpha-olefins and esters. rsc.orggoogle.com These products serve as raw materials for producing surfactants, lubricants, and plasticizers. rsc.org Catalysts based on this compound have been considered benchmarks in the ethenolysis of methyl oleate, demonstrating high activity and achieving impressive turnover numbers (TONs). rsc.orgrsc.org Research continues to build upon this foundation, developing new generations of catalysts that aim to surpass the performance of those based on this compound. rsc.orgrsc.org

Table 2: Performance of Catalysts in Ethenolysis

| Catalyst System | Reaction | Key Finding | Source(s) |

| Ru catalyst with CAAC ligand from this compound | Ethenolysis of methyl oleate | Serves as a leading benchmark catalyst for the reaction. | rsc.orgrsc.org |

| Newer Ru catalyst with CAAC ligand from sec-butyl aniline analogue | Ethenolysis of methyl oleate | Superior to the this compound-based catalyst, achieving a TON of up to 192,000. | rsc.orgrsc.org |

| Z-selective Ru catalyst with N-2,6-diisopropylphenyl group | Homodimerization & Metathesis | Achieved unparalleled TONs of up to 7400. | caltech.edu |

Ligand Design and Structure-Activity Relationships in Catalysis

The strategic design of ligands is crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. This compound and its derivatives are valuable precursors for synthesizing ligands, particularly for late transition metal complexes used in polymerization and cross-coupling reactions. The steric and electronic properties of the aniline, characterized by the ortho-isopropyl and methyl groups, play a significant role in determining the performance of the resulting catalyst.

The ortho-alkyl substituents on the N-aryl groups of ligands derived from this compound provide steric bulk around the metal center. This steric hindrance is instrumental in protecting the active catalytic species and can influence the formation of polymers with varying branching and molecular weights. semanticscholar.org For instance, in ethylene polymerization, the size of the cycloalkyl ortho-substituent on the N-aryl group of α-diimine-nickel(II) complexes correlates with catalytic activity. semanticscholar.org

Structure-activity relationship studies aim to connect the structural features of a ligand to the catalyst's performance, guiding the rational design of more efficient catalysts. scispace.com In palladium-catalyzed reactions, the electronic properties of phosphine (B1218219) ligands, which can be modified by introducing substituents on the aryl rings, have a marked effect. Electron-rich ligands have been shown to improve the yield of desired products in reactions like the silyl-Heck reaction. acs.org Conversely, ligands with electron-withdrawing groups can lead to lower yields. acs.org The strategic placement of alkyl groups, such as isopropyl groups, on the aromatic rings of these ligands can create significant steric bulk, which has been shown to be highly effective in certain transformations. acs.org

The interplay between steric and electronic effects is a key consideration in ligand design. For example, in the Buchwald-Hartwig amination, specialized ligands are often required for challenging substrates like heteroaryl halides or sterically demanding amines. acs.org The design of these ligands must balance the need for sufficient steric bulk to prevent catalyst deactivation with optimal electronic properties to promote efficient coupling.

Utilization in Alicyclic Polyimide Synthesis

Alicyclic polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and desirable optical and electrical properties. mdpi.comgoogle.com These polymers are often synthesized from the reaction of an alicyclic tetracarboxylic dianhydride with a diamine. epo.org 4,4'-Methylenebis(this compound), a derivative of this compound, is utilized as a rigid diamine monomer in the synthesis of such polyimides. mdpi.com The incorporation of this bulky and rigid diamine into the polymer backbone has a profound impact on the material's properties.

Impact on Polymer Solubility and Gas Permeability

The introduction of bulky, non-planar structures into the polymer chain disrupts chain packing and increases the fractional free volume. The use of diamines like 4,4'-methylenebis(this compound) in the synthesis of alicyclic polyimides leads to polymers with enhanced solubility in organic solvents. mdpi.com This improved solubility is advantageous for processing and film formation. mdpi.com

The structural modifications imparted by the diamine also significantly affect the gas transport properties of the resulting polyimide membranes. The bulky isopropyl and methyl groups on the diamine create a less efficiently packed polymer matrix, which can lead to higher gas permeability coefficients. mdpi.com For instance, polyimides synthesized with 4,4'-methylenebis(this compound) have shown high permeability coefficients for gases like oxygen, nitrogen, and carbon dioxide. mdpi.com The strategic introduction of bulky side groups is a known method to increase the gas permeability of polymers. researchgate.net

Below is a data table showcasing the gas permeability of a polyimide synthesized using 4,4'-methylenebis(this compound).

| Gas | Permeability Coefficient (P) [Barrer] |

| O₂ | High |

| N₂ | High |

| CO₂ | High |

Note: "High" indicates that the polyimides exhibited the highest permeability coefficients in the study cited. Specific numerical values can be found in the source material. mdpi.com

Thermal Resistance and Glass Transition Temperature Modifications

The incorporation of rigid structural units is a key strategy for enhancing the thermal stability of polymers. The rigid aromatic and alicyclic components of polyimides synthesized with 4,4'-methylenebis(this compound) contribute to high thermal resistance. mdpi.com These polyimides typically exhibit thermal stability at temperatures above 400°C. mdpi.com

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The rigid structure of the diamine also leads to high glass transition temperatures in the resulting polyimides, often in the range of 272 to 355°C. mdpi.com However, the introduction of bulky substituents can sometimes have a nuanced effect on Tg. For example, in some thermoset composites, a high filling level of certain nanoparticles has been observed to slightly decrease the glass transition temperature, potentially by impairing the cross-linking density. mdpi.com

The following table summarizes the thermal properties of a polyimide based on 4,4'-methylenebis(this compound).

| Property | Value |

| Onset of Decomposition Temperature (Td) | 437 - 460 °C |

| Glass Transition Temperature (Tg) | 272 - 355 °C |

Source: Data compiled from a study on BTD-based polyimides. mdpi.com

Intermediate in the Synthesis of Specialty Organic Compounds

This compound serves as a versatile intermediate in the synthesis of a variety of more complex specialty organic compounds. ontosight.aiontosight.ai Its unique substitution pattern provides a scaffold for building molecules with specific steric and electronic properties.

One common application is in the production of dyes and pigments. ontosight.aiontosight.ai The aniline moiety can be diazotized and coupled with other aromatic compounds to create azo dyes, or it can be incorporated into more complex chromophoric systems.

Furthermore, derivatives of this compound are used in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For example, brominated derivatives like 4-bromo-2-isopropyl-6-methylaniline (B3038156) are valuable intermediates that can undergo various chemical reactions, including substitution and coupling reactions, to build more complex molecular architectures.

The compound is also a precursor for creating curing agents for epoxy resins. cymitquimica.com For instance, 4,4'-Methylenebis(this compound) is used as a hardener, where its amine groups react with the epoxide groups of the resin to form a cross-linked, thermoset polymer network. cymitquimica.com This particular diamine is a component of the RTM6 epoxy-amine system, which is used in resin transfer molding processes. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 2 Isopropyl 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-isopropyl-6-methylaniline, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton NMR (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment. The aromatic protons appear in the downfield region, typically between 6.6 and 7.2 ppm, reflecting the electronic environment of the substituted benzene (B151609) ring. The amino (NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The isopropyl group gives rise to a characteristic septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a result of spin-spin coupling. The protons of the methyl group attached directly to the aromatic ring appear as a singlet further upfield.

Table 1: Typical ¹H-NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 6.6 - 7.2 | Multiplet | Protons on the benzene ring |

| Amino (NH₂) | Variable (e.g., ~3.6) | Broad Singlet | Protons of the amine group |

| Isopropyl CH | ~2.9 | Septet | Methine proton of the isopropyl group |

| Aromatic CH₃ | ~2.2 | Singlet | Protons of the methyl group on the ring |

Carbon NMR (¹³C-NMR) Investigations

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information by mapping the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each of its ten carbon atoms. The aromatic carbons attached to the amino, isopropyl, and methyl groups (C1, C2, and C6) are identifiable by their characteristic chemical shifts, which are influenced by substituent effects. The remaining aromatic carbons (C3, C4, C5) will also appear in the typical aromatic region (115-150 ppm). The aliphatic carbons of the isopropyl and methyl groups will be found in the upfield region of the spectrum. Due to steric hindrance and electronic effects from the bulky ortho substituents, the chemical shifts of the aromatic carbons can be significantly different from those in unsubstituted aniline (B41778).

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| C-NH₂ | 140 - 145 | Aromatic carbon bonded to the amino group |

| C-CH(CH₃)₂ | 130 - 135 | Aromatic carbon bonded to the isopropyl group |

| C-CH₃ | 125 - 130 | Aromatic carbon bonded to the methyl group |

| Aromatic CH | 115 - 128 | Unsubstituted aromatic carbons |

| Isopropyl CH | 27 - 32 | Methine carbon of the isopropyl group |

| Isopropyl CH₃ | 22 - 26 | Methyl carbons of the isopropyl group |

Mass Spectrometry Techniques (GC-MS, LC-MS, UPLC-MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC/UPLC), it becomes a highly sensitive and selective method for identification and purity assessment.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 149.23 g/mol ) is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 149. The most characteristic and often most abundant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This process, known as benzylic cleavage, results in the formation of a highly stable secondary benzylic carbocation at m/z 134, which is frequently the base peak in the spectrum.

Other potential fragmentations, though likely less intense, could include the loss of the entire isopropyl group or other cleavages of the aromatic ring system. Techniques like GC-MS and LC-MS are invaluable for separating this compound from isomers and impurities prior to mass analysis, ensuring accurate identification and quantification in complex mixtures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum is characterized by several key absorption bands. The primary amine (NH₂) group gives rise to two distinct stretching vibrations—an asymmetric and a symmetric stretch—typically found in the 3300-3500 cm⁻¹ region. C-H stretching vibrations are also prominent, with aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl and methyl groups appearing just below 3000 cm⁻¹. Other significant bands include N-H bending, aromatic C=C ring stretching, and C-N stretching.

Raman spectroscopy offers complementary information, as it is particularly sensitive to non-polar, symmetric vibrations, such as the breathing modes of the aromatic ring.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| N-H Bend | 1600 - 1650 |

| Aromatic C=C Ring Stretch | 1450 - 1600 |

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures, commercial products, and environmental samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of substituted anilines. A common approach for this compound involves reversed-phase chromatography. In this method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical mobile phase consists of a mixture of acetonitrile or methanol and water, often with a buffer to control the pH. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature, this compound can be effectively detected using an ultraviolet (UV) detector. The benzene ring contains a chromophore that absorbs UV light, with typical detection wavelengths for anilines set at 254 nm or 280 nm, allowing for sensitive and accurate quantification. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Acetonitrile |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization of this compound and its derivatives. The volatility of these substituted anilines allows for their effective vaporization and transport through a chromatographic column for separation and subsequent detection.

In a typical GC analysis of aniline compounds, the selection of the column, detector, and temperature programming is critical for achieving optimal separation and sensitivity. For substituted anilines, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often employed. chem-agilent.com This type of column separates compounds based on their boiling points and polarity.

The analytical process begins with the injection of the sample into a heated inlet, which vaporizes the compounds. An inert carrier gas, typically helium or nitrogen, then transports the vaporized analytes onto the chromatographic column. rsc.org The temperature of the column is controlled via a programmed oven, often starting at a lower temperature and gradually increasing to facilitate the separation of compounds with different boiling points. chem-agilent.com

For detection, a Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. However, for nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity. epa.gov For unequivocal identification, GC is frequently coupled with Mass Spectrometry (GC/MS). d-nb.inforesearchgate.netnih.gov This combination provides not only retention time data from the GC but also mass spectral data, which can confirm the molecular weight and structure of the analyte. nih.gov When analyzing unfamiliar samples, confirming compound identifications with a secondary technique like GC/MS is highly recommended. epa.gov

Research findings on various substituted anilines demonstrate the robustness of GC-based methods. For instance, studies have established optimized conditions for separating complex mixtures of chloro-, methyl-, and nitro-anilines, which can be adapted for this compound. chem-agilent.comresearchgate.net Derivatization techniques, such as acylation, can also be employed to improve the chromatographic properties of anilines, although direct injection is often feasible. nih.govoup.com

Interactive Data Table: Typical GC Parameters for Substituted Aniline Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | Separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium | Transports the vaporized sample through the column. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 50°C (hold 2 min), ramp to 300°C at 10°C/min | Separates compounds with varying volatilities. |

| Detector | FID, NPD, or Mass Spectrometer (MS) | Detects and quantifies the separated compounds. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. This method is crucial for validating the empirical formula of a synthesized or purified compound like this compound. The technique relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment. rsc.org

The combustion process, based on the Pregl-Dumas method, converts the elemental constituents of the sample into simple, detectable gases. rsc.org Carbon is oxidized to carbon dioxide (CO₂), hydrogen is converted to water (H₂O), and nitrogen is reduced to nitrogen gas (N₂). rsc.org These combustion products are then swept by an inert carrier gas, such as helium, through a series of traps and columns where they are separated and quantified by detectors like a thermal conductivity detector (TCD). rsc.org

For this compound, the theoretical molecular formula is C₁₀H₁₅N. scbt.comglpbio.comfishersci.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of C₁₀H₁₅N is 149.23 g/mol . scbt.comglpbio.comfishersci.com

The validation of the empirical formula is achieved by comparing the experimentally determined mass percentages of C, H, and N with the theoretically calculated values. A close agreement between the experimental and theoretical data, typically within ±0.4%, confirms the purity and elemental composition of the sample, thereby validating its empirical and molecular formula. This analysis is a cornerstone of chemical characterization, ensuring the identity of the compound before further investigation.

Interactive Data Table: Elemental Composition of this compound (C₁₀H₁₅N)

| Element | Atomic Weight (u) | Moles in Formula | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon (C) | 12.011 | 10 | 120.11 | 80.48% |

| Hydrogen (H) | 1.008 | 15 | 15.12 | 10.13% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.39% |

| Total | 149.237 | 100.00% |

Computational Chemistry and Theoretical Modeling of 2 Isopropyl 6 Methylaniline

Density Functional Theory (DFT) Applications in Reaction Pathway Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. whiterose.ac.ukcdnsciencepub.com For amine-containing molecules like 2-Isopropyl-6-methylaniline, DFT is particularly useful in mapping out potential reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, DFT can predict the feasibility and selectivity of chemical reactions.

For instance, in the context of electrophilic aromatic substitution on an aniline (B41778) derivative, DFT calculations can determine the preferred site of attack (ortho, meta, or para) by evaluating the stability of the corresponding reaction intermediates, often referred to as Wheland complexes. researchgate.net A theoretical study on the chlorination of aniline, for example, utilized DFT to explore the potential energy surface of the reaction and found that the orientation of the substitution is governed by the stability of these intermediates. researchgate.net While specific DFT studies on the reaction pathways of this compound are not prevalent in publicly accessible literature, the established methodologies applied to simpler anilines provide a clear framework for how such investigations would be conducted. The steric hindrance from the isopropyl and methyl groups would be a key factor to model in predicting its reactivity.

A critical aspect of predicting reaction pathways is the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. aps.org DFT is a powerful tool for accurately calculating these barriers. aps.orgnih.gov The process involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants.

Table 1: Representative DFT-Calculated Activation Energies for Amine Reactions (Hypothetical Data for Illustration)

| Reaction Type | Amine Substrate | Reactant | Activation Energy (kcal/mol) |

| N-Alkylation | Aniline | Methyl Iodide | 15.2 |

| Acylation | Aniline | Acetyl Chloride | 8.5 |

| Schiff Base Formation | Aniline | Benzaldehyde | 12.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Transition State Analysis in Polymerization Reactions

The polymerization of aniline and its derivatives is a subject of significant interest due to the conductive properties of the resulting polymers. cdnsciencepub.comresearchgate.netnih.gov Computational studies, particularly DFT, play a crucial role in elucidating the mechanism of these polymerization reactions by analyzing the transition states of the key steps, such as radical cation formation and chain propagation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed picture of its accessible conformations and the dynamics of their interconversion.

The key sources of flexibility in this compound are the rotation around the carbon-nitrogen bond and the rotation of the isopropyl and methyl groups. An MD simulation would involve defining a force field that describes the interactions between the atoms of the molecule and then solving Newton's equations of motion to simulate the atomic movements over time. The resulting trajectory can be analyzed to identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or catalysts. While MD simulations of aromatic amino acids and other substituted aromatic compounds are common, specific conformational analysis of this compound using this method is not widely reported. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. researchgate.net QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to prioritize them for experimental testing.

For aniline derivatives, QSAR studies have often focused on predicting their toxicity to various organisms. researchgate.netnih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the chemical structure, such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters.

A hypothetical QSAR study for a series of substituted anilines, including this compound, might aim to predict their toxicity towards a particular aquatic organism. The study would involve synthesizing or obtaining a set of aniline derivatives with varying substituents, measuring their toxicity experimentally, and then using statistical methods to build a model that relates the toxicity to the calculated molecular descriptors.

Table 2: Example of Descriptors Used in QSAR Modeling of Aniline Toxicity

| Descriptor | Description | Typical Value Range for Anilines |

| logP | Octanol-water partition coefficient | 1.0 - 4.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 - 0.5 eV |

| Molar Refractivity | Molar volume and polarizability | 30 - 60 cm³/mol |

| Dipole Moment | Measure of molecular polarity | 1.0 - 3.0 Debye |

The resulting QSAR model could then be used to predict the toxicity of this compound and other related compounds for which experimental data is not available.

Environmental Behavior and Toxicological Research of 2 Isopropyl 6 Methylaniline

Environmental Fate and Degradation Pathways

The environmental fate of 2-isopropyl-6-methylaniline, a substituted aniline (B41778), is governed by a combination of biotic and abiotic processes. Like other aromatic amines, its persistence and transformation in the environment are influenced by microbial activity, light, and chemical reactions such as hydrolysis. Aromatic amines are recognized as environmental contaminants due to their widespread use in the synthesis of dyes, pesticides, plastics, and pharmaceuticals.

Microbial Degradation Studies of Substituted Anilines and Analogues

The microbial breakdown of aniline and its derivatives is a key process in their environmental removal. Bacteria have developed various enzymatic pathways to utilize these compounds as sources of carbon and nitrogen.

Several bacterial strains capable of degrading aniline and its derivatives have been isolated from environments like activated sludge and soil. These include species from genera such as Pseudomonas, Comamonas, Acinetobacter, Rhodococcus, Moraxella, and Delftia zju.edu.cn. The primary mechanism for the aerobic bacterial degradation of aniline involves an initial oxidation by an aniline oxygenase to form catechol, which is then processed through either an ortho- or meta-cleavage pathway nih.govasm.orgfrontiersin.org.

Studies on substituted anilines reveal that the nature and position of the substituent group significantly affect the rate and pathway of degradation. For instance, Moraxella sp. strain G can degrade various chloroanilines but not anilines with substituents larger than a methyl group, such as 4-methylaniline nih.govasm.org. The enzyme aniline oxygenase from this strain shows broad substrate specificity, but its activity is lower towards anilines with bulkier substituents nih.govasm.org. This suggests that the degradation of this compound, which has both a methyl and a larger isopropyl group at ortho positions, might be hindered in microorganisms employing this specific enzymatic system.

Similarly, Delftia sp. AN3, an extremely aniline-tolerant bacterium, can utilize aniline as its sole carbon and nitrogen source but cannot grow on various other substituted anilines, including 2-methylaniline and 4-methylaniline zju.edu.cnnih.gov.

Research on 2-methyl-6-ethylaniline (MEA), a close structural analogue of this compound and a degradation intermediate of chloroacetanilide herbicides, provides further insight. Sphingobium sp. strain MEA3-1 can utilize MEA as a sole carbon and energy source nih.govasm.org. The proposed degradation pathway involves oxidation to 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), which is then deaminated to form intermediates like 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ) nih.govasm.org.

| Microorganism | Substrate(s) | Key Degradation Pathway/Enzyme | Notes |

| Moraxella sp. strain G | Aniline, Chloroanilines | Ortho-cleavage pathway via catechol; Aniline oxygenase nih.govasm.org | Activity is low for anilines with substituents larger than a methyl group nih.govasm.org. |

| Delftia sp. AN3 | Aniline, Acetanilide | Dioxygenase activities zju.edu.cnnih.gov | Does not support the growth on 2-methylaniline or 4-methylaniline zju.edu.cnnih.gov. |

| Sphingobium sp. strain MEA3-1 | 2-Methyl-6-ethylaniline (MEA) | Oxidation and deamination | Metabolites include 4-OH-MEA, MEHQ, and MEBQ nih.govasm.org. |

Photolytic and Hydrolytic Transformation Pathways

Abiotic processes, including photolysis (degradation by light) and hydrolysis (reaction with water), can also contribute to the transformation of substituted anilines in the environment epa.gov. The rates of these reactions are highly dependent on environmental conditions such as pH, temperature, and the presence of sensitizing substances in the water.

While specific data on the photolysis of this compound is limited, studies on other pesticide transformation products show that exposure to sunlight can lead to a significant decrease in their concentration in aqueous solutions researchgate.net. The chemical structure of anilines, with an aromatic ring and an amino group, makes them susceptible to photodegradation.

Hydrolysis is another potential degradation pathway. The rate of hydrolysis for aniline derivatives can be influenced by pH. For example, the insecticide chlorpyrifos, which has a different structure but is also subject to environmental degradation, is stable in neutral and acidic solutions but its hydrolysis increases in alkaline waters researchgate.net. The persistence of compounds like this compound can be influenced by similar pH-dependent hydrolysis reactions.

Metabolite Identification and Persistence in Environmental Compartments

The degradation of this compound, whether through microbial or abiotic pathways, leads to the formation of various transformation products or metabolites. Identifying these metabolites is crucial for understanding the complete environmental impact of the parent compound, as they can sometimes be more persistent or toxic.

Based on studies of structurally similar compounds, the metabolic pathway of this compound likely involves hydroxylation of the aromatic ring. Research on the microbial degradation of 2-methyl-6-ethylaniline (MEA) by Sphingobium sp. MEA3-1 identified several key intermediates nih.govasm.org. The initial step is the formation of 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA) nih.govasm.org. This hydroxylated aniline can then undergo hydrolytic deamination to yield 2-methyl-6-ethyl-hydroquinone (MEHQ) and its oxidized form, 2-methyl-6-ethyl-benzoquinone (MEBQ) nih.govasm.org. Further hydroxylation of MEHQ to form 3-hydroxy-2-methyl-6-ethyl-hydroquinone has also been proposed nih.govasm.org.

By analogy, the degradation of this compound may produce similar hydroxylated and quinone-type metabolites.

The persistence of these metabolites in environmental compartments like soil and water depends on their chemical properties and susceptibility to further degradation. Some pesticide degradation products are known to be detected more frequently in groundwater than their parent compounds, indicating higher mobility and/or persistence sci-hub.se. The fate of pesticides and their metabolites in soil is complex, involving processes of adsorption, degradation, and transport nih.gov.

| Parent Compound Analogue | Identified Metabolite(s) | Proposed Transformation Step | Reference |

| 2-Methyl-6-ethylaniline (MEA) | 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA) | Monooxygenase-catalyzed hydroxylation | nih.govasm.org |

| 2-Methyl-6-ethylaniline (MEA) | 2-methyl-6-ethyl-hydroquinone (MEHQ) | Hydrolytic deamination of 4-OH-MEA | nih.govasm.org |

| 2-Methyl-6-ethylaniline (MEA) | 2-methyl-6-ethyl-benzoquinone (MEBQ) | Oxidation of MEHQ | nih.govasm.org |

| 2,4,6-Trimethylaniline | N-hydroxylated metabolites, conjugates | N-hydroxylation | ca.gov |

Genotoxicity and Mutagenicity Assessments

The potential for substituted anilines to cause genetic damage (genotoxicity) is a significant toxicological concern. Many aromatic amines are known to be genotoxic after metabolic activation to reactive electrophilic intermediates.

DNA Adduct Formation Studies

The primary mechanism for the genotoxicity of many aromatic amines involves their metabolic activation to N-hydroxyarylamines. These intermediates can be further converted, for example by acetylation, to form reactive nitrenium ions that can bind covalently to DNA, forming DNA adducts nih.gov. These adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication and are considered a critical step in the initiation of chemical carcinogenesis nih.gov.

Studies on various substituted aniline derivatives have demonstrated their capacity to form DNA adducts. Significantly, research has shown that substitution at both ortho positions (2,6-disubstitution), as seen in this compound, does not necessarily prevent genotoxicity. A study investigating the genotoxicity of two methylene-bis-aniline derivatives found that 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA), a 2,6-disubstituted aniline, formed DNA adducts in the liver of rats at levels comparable to moderately strong genotoxic carcinogens nih.gov. This finding indicates that even with steric hindrance from the two ortho substituents, metabolic activation and subsequent DNA binding can still occur nih.gov.

The bioactivation of alkylanilines may be mediated by cytochrome P450 enzymes (CYP1A2) leading to N-hydroxylation, followed by O-acetylation by N-acetyltransferases (NATs) to form the ultimate reactive species researchgate.net. This pathway highlights that genotoxicity seems to be a general property of aniline derivatives, not greatly influenced by the presence of substituents at both ortho positions nih.gov.

Carcinogenicity Potential of Substituted Aniline Derivatives

A number of aniline derivatives are known or suspected carcinogens hbm4eu.eu. The carcinogenicity of these compounds is closely linked to their genotoxic potential and the formation of DNA adducts. The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have evaluated numerous aromatic amines for their carcinogenic potential.

Animal studies have provided evidence for the carcinogenicity of several anilines with substitution patterns similar to this compound. For example, 2,6-xylidine (2,6-dimethylaniline), which is also a 2,6-disubstituted aniline, has been shown to induce nasal tumors in rats ca.govnih.gov. Furthermore, a close structural analogue, 2,4,5-trimethylaniline, induced liver tumors in both mice and rats ca.gov.

The metabolic activation to N-hydroxylated metabolites is considered a crucial step in the carcinogenicity of various aromatic amines ca.gov. The formation of these metabolites can lead to conditions like methemoglobinemia, which is an indicator of such activation pathways ca.gov. Aniline itself has been shown to induce rare tumors in the spleen of Fischer 344 rats, although the genotoxic evidence linking directly to this outcome is complex tandfonline.com. The collective evidence suggests that substituted aniline derivatives, including those with alkyl groups at the ortho positions, possess carcinogenic potential that warrants careful assessment.

| Compound | Observed Tumor Site(s) in Animal Studies | Classification/Notes | Reference |

| Aniline | Spleen (Fischer 344 rats) | Classified as a suspected carcinogen (Category 2) in the EU. | hbm4eu.eutandfonline.com |

| 2,6-Xylidine (2,6-dimethylaniline) | Nasal cavity (rats) | A metabolite of several amide anaesthetics. | ca.govnih.gov |

| 2,4,5-Trimethylaniline | Liver (mice and rats) | A close structural analogue to other substituted anilines. | ca.gov |

Biological and Medicinal Chemistry Investigations Involving 2 Isopropyl 6 Methylaniline

Enzyme Inhibition Studies and Biochemical Pathway Interactions

Investigations into novel isopropylquinazolinone derivatives have explored their potential as tyrosinase inhibitors. In one study, a series of these compounds were synthesized and evaluated for their ability to inhibit this key enzyme in melanin (B1238610) production. One of the most potent compounds identified, bearing a 4-fluorobenzyl moiety, exhibited mixed-type inhibition with an IC50 value of 34.67 ± 3.68 µM nih.gov. The study highlighted that the isopropyl group, as a bulky aliphatic substituent on the quinazolinone core, could play a role in the compound's interaction with the enzyme's binding site nih.gov.

Regarding biochemical pathways, studies on analogous anilines offer a model for the potential metabolic fate of 2-isopropyl-6-methylaniline. For instance, the microbial degradation pathway of 2-methyl-6-ethylaniline, an intermediate of chloroacetanilide herbicides, has been investigated. The degradation is initiated by an oxidation reaction, potentially involving a P450 monooxygenase system, leading to hydroxylated intermediates that are further processed in the metabolic pathway nih.gov. This suggests that this compound could undergo similar oxidative transformations in biological systems, interacting with metabolic enzymes like cytochrome P450s, which are central to drug metabolism and can be targets of inhibition ekb.eg.

The following table summarizes the inhibitory activity of a representative isopropyl-containing compound against tyrosinase.

| Compound Class | Specific Derivative | Target Enzyme | Inhibition Type | IC50 Value (µM) |

| Isopropylquinazolinone | Compound 9q (with 4-fluorobenzyl moiety) | Tyrosinase | Mixed-type | 34.67 ± 3.68 |

Interactions with Cellular Targets and Biological Systems

This compound serves as a versatile scaffold in biochemical research, enabling the investigation of various cellular signaling pathways. While specific studies detailing its direct interactions are often part of proprietary drug discovery programs, its use as a research chemical is noted in the context of several key signaling cascades, including glpbio.com:

MAPK Signaling

PI3K/Akt/mTOR Signaling

JAK/STAT Signaling

TGF-β / Smad Signaling

The aniline (B41778) moiety, substituted with lipophilic isopropyl and methyl groups, provides a foundation for creating molecules that can penetrate cell membranes and interact with intracellular targets. The structural features of this compound are found in more complex molecules designed to modulate the activity of proteins within these pathways, which are crucial in cellular processes like growth, proliferation, and apoptosis.

Furthermore, research on allylamine (B125299) derivatives, which can be synthesized from anilines, has shown that the nature of alkyl substituents on the aromatic ring influences their biological activity. For example, studies on the antioxidant potential of certain allylamines, measured by their ability to scavenge DPPH free radicals, indicated that moderately bulky alkyl substituents, such as methyl, ethyl, and isopropyl, can confer superior activity compared to bulkier groups acs.org. This suggests that derivatives of this compound could interact with cellular systems by modulating oxidative stress.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by making systematic modifications to its chemical structure. While comprehensive SAR studies on a series of direct derivatives of this compound are not widely published, related research on other molecular scaffolds incorporating similar structural motifs provides valuable insights.

In the development of 1,5-dihydrobenzo[e] glpbio.comnih.govoxazepin-2(3H)-ones as agents to induce differentiation in acute myeloid leukemia cells, the substituent at the N-1 position was systematically varied. These SAR studies revealed that the steric bulk at this position was critical for biological activity. While unsubstituted and small methyl-substituted analogues were inactive, increasing the size to an ethyl group restored some activity. Notably, the N-isopropyl substituted analogue proved to be the most active in this series, with an EC50 of 620 nM, and also demonstrated improved metabolic stability mdpi.com. This highlights the favorability of the isopropyl group in the binding pocket of the biological target.

Another study investigating allylamine derivatives found a clear relationship between the size of substituents and antioxidant activity. Compounds with moderately bulky alkyl groups like isopropyl showed better radical scavenging capabilities than those with larger phenyl groups acs.org. This trend is quantified by the half maximal inhibitory concentration (IC50) values, where a lower value indicates higher antioxidant potential.

The table below presents SAR data for N-substituted 1,5-dihydrobenzo[e] glpbio.comnih.govoxazepin-2(3H)-ones, illustrating the impact of the substituent on biological activity.

| Compound | N-1 Substituent | EC50 (nM) |

| 6 | H | Inactive |

| 7 | Methyl | Inactive |

| 8 | Ethyl | Partially Active |

| 9 | Isopropyl | 620 |

| 10 | Isopropylmethyl | Similar to Isopropyl |

| 12 | Cyclopentyl | Similar to Isopropyl |

Development of Novel Pharmaceutical Intermediates

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry google.comtargetmol.com. Its specific substitution pattern makes it a valuable starting material for creating active pharmaceutical ingredients (APIs). The synthesis of this compound itself can be achieved through methods such as the reaction of o-toluidine (B26562) with propylene (B89431) under the catalysis of aluminium trichloride (B1173362) google.com or using a zeolite catalyst prepchem.com.

This compound is structurally related to propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent nih.govnih.govrsc.org. Although not a direct precursor, the 2,6-disubstituted aromatic ring is a common feature. The synthesis of propofol involves the isopropylation of phenol (B47542) rsc.orgresearchgate.net. The chemical principles involved in the synthesis of such substituted aromatics are relevant to the utilization of this compound as an intermediate. Its amine group provides a reactive handle for a variety of chemical transformations, allowing for the construction of a diverse range of pharmaceutical structures.

The demand for this compound as an intermediate is driven by its incorporation into various new drugs, indicating a promising market outlook for this chemical compound google.com.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes for Enhanced Sustainability

The industrial synthesis of 2-Isopropyl-6-methylaniline traditionally involves the alkylation of o-toluidine (B26562) with propylene (B89431), often utilizing catalysts like aluminum trichloride (B1173362), or the condensation of aniline (B41778) with propylene using zeolite catalysts. prepchem.comgoogle.com While effective, these methods present challenges related to catalyst recyclability, waste generation, and energy consumption. Future research must prioritize the development of more sustainable and environmentally benign synthetic strategies.

Key areas for exploration include:

Biocatalytic and Chemoenzymatic Methods: The use of enzymes, such as nitroreductases, for the synthesis of anilines from nitroaromatic precursors offers a green alternative to traditional hydrogenation methods that rely on heavy metal catalysts and harsh conditions. acs.org Future work could focus on engineering enzymes or developing chemoenzymatic cascades for the direct synthesis of this compound or its precursors, operating under mild, aqueous conditions.

Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts to those based on earth-abundant elements like cobalt for aniline alkylation is a critical step towards sustainability. researchgate.net Research should aim to develop and optimize catalysts based on iron, copper, or cobalt for the direct and selective alkylation of aniline or toluidine with propylene or isopropanol.

Synthesis from Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize bio-renewable resources. researchgate.net This could involve the conversion of lignocellulosic biomass into platform chemicals that can then be transformed into the aniline scaffold, followed by regioselective alkylation to yield the target compound.

Flow Chemistry and Process Intensification: Implementing continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, efficiency, and scalability. Future studies should investigate the translation of existing batch syntheses into continuous flow systems and explore novel reaction pathways enabled by this technology.

A comparison of current and potential future synthetic routes is presented below.

| Feature | Current Synthetic Methods | Future Sustainable Routes |

| Starting Materials | o-toluidine, propylene, aniline | Bio-based precursors, nitroaromatics |

| Catalysts | Aluminum trichloride, Zeolites | Engineered enzymes, Earth-abundant metal catalysts |

| Reaction Conditions | High temperature and pressure | Mild, aqueous conditions, atmospheric pressure |

| Byproducts/Waste | Acidic waste, catalyst residues | Water, recyclable catalysts |

| Overall Approach | Batch processing | Continuous flow, chemoenzymatic cascades |

Design of Advanced Catalytic Systems based on this compound Ligands

The unique steric and electronic properties of this compound make it an attractive candidate for use as a ligand in transition metal catalysis. The bulky isopropyl and methyl groups ortho to the amine can create a well-defined coordination sphere around a metal center, influencing the catalyst's activity, selectivity, and stability.

Future research in this area should focus on:

Palladium-NHC Precatalysts: N-Heterocyclic Carbenes (NHCs) are powerful ligands in palladium-catalyzed cross-coupling reactions. Anilines can serve as ancillary, stabilizing ligands in well-defined Pd(II)-NHC precatalysts. nih.gov The specific steric hindrance of this compound could be leveraged to fine-tune the stability and reactivity of these precatalysts, potentially leading to improved performance in challenging cross-coupling reactions.

Ruthenium-Based Hydrogen Autotransfer Catalysis: Ruthenium complexes are effective catalysts for the N-alkylation of amines with alcohols via hydrogen autotransfer reactions. nih.govrsc.org Designing novel cyclometalated ruthenium complexes incorporating this compound-derived ligands could lead to catalysts with enhanced selectivity for mono-alkylation and activity under milder conditions.

Polymerization Catalysis: Given its use in producing polymers, derivatives of this compound could be developed as ligands for olefin polymerization catalysts. The steric bulk could influence the polymer's tacticity and molecular weight distribution.

In-depth Studies of Environmental Remediation and Biodegradation Mechanisms

The widespread use of aniline and its derivatives necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. nih.govepa.gov While general aniline biodegradation pathways are known, the specific impact of alkyl substituents on the persistence and degradation of these compounds requires further investigation.

Unanswered questions to be addressed by future research include:

Identification of Degrading Microorganisms: What specific bacterial or fungal strains are capable of metabolizing this compound? Research should focus on isolating and characterizing microbes from contaminated industrial sites that can utilize this compound as a carbon or nitrogen source.